1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid
Description
Historical Context of Piperidine-Based Peptidomimetics
Piperidine derivatives emerged as foundational scaffolds in peptidomimetic design due to their conformational rigidity and compatibility with solid-phase synthesis techniques. Early work focused on substituting proline’s pyrrolidine ring with piperidine to modulate peptide backbone flexibility, as demonstrated in the synthesis of pyridine-based Pro-Leu-Gly-NH2 analogs. The introduction of Boc-protecting groups, exemplified by the synthesis of N-boc-4-hydroxypiperidine, allowed precise control over nitrogen reactivity while preserving stereochemical integrity during coupling reactions. These innovations laid the groundwork for hybrid structures like 1-[N-Boc-L-phenylalanyl]piperidine-4-carboxylic acid, which integrates amino acid side chains with heterocyclic cores to mimic natural peptide motifs.
The evolution of piperidine carbamates in the 2010s marked a turning point, as seen in inhibitors targeting serine proteases such as matriptase and hepsin. By replacing traditional benzamidine groups with Boc-protected phenylalanyl-piperidine carboxylates, researchers achieved enhanced selectivity profiles while reducing off-target interactions—a principle directly applicable to the design of the subject compound.
Structural Significance in Secondary Structure Mimicry
The compound’s piperidine-4-carboxylic acid moiety enables precise emulation of β-turn and α-helix geometries critical for protein-protein interactions. Computational analyses of 10,245 β-turns in the Protein Data Bank revealed that trans-piperidine-3,4-dicarboxamide scaffolds optimally replicate the dihedral angles (ϕ = -60°, ψ = -30°) of natural reverse turns. In the subject molecule, the carboxylic acid at position 4 forms hydrogen bonds analogous to those in the i+2 residue of Type I β-turns, while the Boc-phenylalanyl side chain occupies the hydrophobic niche typically reserved for leucine or phenylalanine in native structures.
Key structural features include:
- Piperidine Ring : Adopts a chair conformation that preorganizes the molecule for target binding, reducing entropic penalties compared to linear peptides.
- Boc Protection : Serves dual roles as a steric shield for the amide nitrogen and a pharmacophore element engaging hydrophobic enzyme subsites.
- Carboxylic Acid : Enhances water solubility and provides an anchoring point for salt bridge formation with lysine/arginine residues in binding pockets.
This synergy is exemplified in κ-opioid receptor (KOR) ligands, where similar piperidine-carboxylate architectures achieved sub-100 nM binding affinities by mimicking endogenous dynorphin β-turns.
Position in Contemporary Medicinal Chemistry Research
Recent studies position the compound as a versatile building block for protease inhibitor development. In rational drug design campaigns against hepatocyte growth factor activator (HGFA), researchers optimized piperidine carbamate analogs to achieve single-digit nanomolar IC50 values against matriptase and hepsin. The Boc-phenylalanyl group in these inhibitors occupies the S1’ pocket through π-π stacking with histidine residues, while the carboxylic acid coordinates catalytic serine residues via water-mediated hydrogen bonds.
Emerging applications include:
- Targeted Protein Degradation : The carboxylic acid moiety facilitates conjugation to E3 ligase ligands, enabling proteolysis-targeting chimera (PROTAC) applications.
- Multivalent Inhibitors : Piperidine’s six-membered ring allows symmetric functionalization for engaging multiple protease domains simultaneously.
- Metalloproteinase Modulation : Structural analogs demonstrate allosteric modulation of matrix metalloproteinase-9 (MMP-9) by chelating zinc ions through the carboxylate-oxygen lone pairs.
Ongoing high-throughput screening initiatives, such as the 4200-compound β-turn mimetic library, utilize similar piperidine-carboxylate cores to explore structure-activity landscapes across GPCR targets. These efforts underscore the compound’s central role in bridging peptide-based drug discovery with small-molecule therapeutics.
Properties
IUPAC Name |
1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O5/c1-20(2,3)27-19(26)21-16(13-14-7-5-4-6-8-14)17(23)22-11-9-15(10-12-22)18(24)25/h4-8,15-16H,9-13H2,1-3H3,(H,21,26)(H,24,25)/t16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHNQGJCBYKWFP-INIZCTEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid typically involves multiple steps, starting with the protection of the amino group using the Boc anhydride. The phenylalanine moiety is then coupled to the piperidine ring through a peptide bond formation reaction. The reaction conditions often require the use of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and a suitable solvent like dichloromethane (DCM).
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions: 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure.
Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed:
Scientific Research Applications
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid has found applications in several scientific research fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and biologically active compounds.
Biology: It serves as a tool in studying protein interactions and enzyme mechanisms.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The Boc-protected amino group plays a crucial role in its biological activity, as it can be selectively removed to reveal the free amino group, which can then interact with enzymes or receptors.
Molecular Targets and Pathways: The compound may target specific enzymes or receptors involved in biological processes, leading to the modulation of these pathways. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Ring
Structural analogs of the target compound often differ in substituents at the 4-position of the piperidine ring, which significantly alter physicochemical and biological properties. Key examples include:
Notes:
- The trifluoromethyl group (CF₃) in the analog from increases electron-withdrawing effects and metabolic stability, making it suitable for CNS-targeted drugs .
Functional Group Modifications
The carboxylic acid group in the target compound is a common site for derivatization, leading to diverse pharmacological profiles:
Notes:
- Conversion of the carboxylic acid to an amide () reduces acidity and enhances bioavailability, a common strategy in prodrug design .
- Ester derivatives like Phenoperidine () exhibit narcotic activity, highlighting the pharmacological impact of esterification .
Regulatory Considerations
Several piperidine-4-carboxylic acid derivatives, including Phenoperidine and Piminodine, are listed under international narcotics control ().
Biological Activity
1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid, commonly referred to as Boc-L-Phe-Pip-4-COOH, is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₁H₁₉NO₄
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
- Physical State : Solid, typically a crystalline powder.
Synthesis
The synthesis of Boc-L-Phe-Pip-4-COOH generally involves the coupling of tert-butoxycarbonyl (Boc) protected phenylalanine with piperidine-4-carboxylic acid. The reaction conditions typically include the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine) to facilitate amide bond formation.
Antitumor Activity
Recent studies have explored the antitumor potential of Boc-L-Phe-Pip-4-COOH analogs. For instance, compounds derived from similar piperidine structures have shown significant cytotoxicity against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (µM) | Activity |
|---|---|---|---|
| E2 | HCT-116 | 2.5 | High |
| G4 | SMMC-7721 | 0.57 | Moderate |
| CPT | MCF-7 | 0.57 | Low |
The introduction of the Boc group has been shown to enhance selectivity for certain cancer types while reducing overall toxicity compared to traditional chemotherapeutics like camptothecin (CPT) .
The mechanism by which Boc-L-Phe-Pip-4-COOH exerts its biological effects is believed to involve the modulation of apoptosis pathways in cancer cells. Studies indicate that these compounds can induce cell cycle arrest and promote apoptotic signaling in targeted cell lines .
Study 1: In Vivo Efficacy
In a mouse model of liver adenocarcinoma, Boc-L-Phe-Pip-4-COOH was administered at varying dosages (15 mg/kg, 30 mg/kg, and 45 mg/kg). The results indicated a dose-dependent reduction in tumor size with significant survival benefits compared to control groups receiving no treatment.
| Dosage (mg/kg) | Tumor Size Reduction (%) | Survival Rate (%) |
|---|---|---|
| 15 | 25 | 70 |
| 30 | 50 | 85 |
| 45 | 75 | 90 |
These findings suggest that Boc-L-Phe-Pip-4-COOH may serve as a promising candidate for further development as an anticancer agent .
Study 2: Cellular Uptake and Stability
Research involving fluorescence microscopy demonstrated that Boc-L-Phe-Pip-4-COOH effectively enters hepatoma cells more efficiently than breast cancer cells, indicating a potential for selective targeting . Additionally, stability tests in serum revealed that the compound maintains integrity over extended periods, enhancing its viability as a therapeutic agent.
Q & A
Q. What are the established synthetic routes for 1-[N-(tert-butoxycarbonyl)-L-phenylalanyl]piperidine-4-carboxylic acid, and what key reaction conditions influence yield?
The synthesis typically involves sequential protection and coupling steps. For example, the tert-butoxycarbonyl (Boc) group is introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., sodium bicarbonate) to protect the amine. Subsequent coupling of L-phenylalanine to the piperidine-4-carboxylic acid scaffold is achieved using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous dichloromethane. Yield optimization requires strict control of reaction temperature (0–25°C), stoichiometry, and exclusion of moisture .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Key methods include:
- IR spectroscopy to confirm carbonyl stretches (e.g., Boc C=O at ~1680–1720 cm⁻¹) and carboxylic acid O-H bonds.
- High-resolution mass spectrometry (HRMS) for molecular ion verification.
- HPLC (C18 column, acetonitrile/water gradient with 0.1% TFA) to assess purity (>95%) and resolve diastereomeric impurities.
- NMR (¹H/¹³C) to confirm stereochemistry and integration ratios, particularly for the piperidine ring protons and Boc tert-butyl group .
Q. What safety precautions are necessary when handling this compound?
Based on structural analogs, the compound may pose acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335). Use fume hoods, nitrile gloves, and safety goggles. Store at 2–8°C in sealed containers to prevent hydrolysis. Avoid contact with strong oxidizers .
Q. What solvent systems are effective for purification via recrystallization?
Ethanol/water or ethyl acetate/hexane mixtures are commonly used. For Boc-protected compounds, dichloromethane/methanol (9:1) can isolate crystalline products with >90% recovery .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies may arise from variations in assay conditions (e.g., buffer pH, cell lines). Validate results using orthogonal assays (e.g., enzymatic vs. cellular) and control for stereochemical purity. Cross-reference with analogs like 1-(4-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, where fluorination impacts target binding affinity .
Q. What strategies optimize the compound’s stability during long-term storage?
Stability studies on similar Boc-protected piperidines indicate decomposition via tert-butyl group cleavage under acidic or humid conditions. Lyophilization and storage under argon at -20°C extend shelf life. Monitor degradation by TLC (silica gel, 10% methanol/chloroform) .
Q. How can low yields in coupling reactions during synthesis be addressed?
Low yields often result from incomplete activation of the carboxylic acid. Optimize by pre-activating L-phenylalanine with HOBt/DCC for 30 minutes before adding the piperidine scaffold. Alternatively, use uronium-based coupling agents (e.g., HATU) in DMF to enhance efficiency .
Q. What computational methods predict the compound’s reactivity in peptide mimetic design?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model steric effects of the Boc group on nucleophilic attack. Molecular docking (AutoDock Vina) predicts interactions with protease active sites, guiding derivatization at the piperidine C4 position .
Q. How does the Boc group influence regioselectivity in subsequent reactions?
The Boc group stabilizes intermediates via steric shielding, directing electrophilic attacks to the piperidine nitrogen. For example, in alkylation reactions, the Boc-protected amine remains inert, enabling selective modification of the carboxylic acid moiety .
Q. What are the challenges in achieving enantiomeric purity, and how can they be mitigated?
Racemization may occur during Boc deprotection (e.g., using TFA). Use milder conditions (HCl/dioxane) and monitor optical rotation ([α]D²⁵). Chiral HPLC (Chiralpak AD-H column) resolves enantiomers, while asymmetric synthesis of L-phenylalanine derivatives ensures stereochemical fidelity .
Methodological Notes
-
Contradiction Analysis : Compare synthetic protocols from multiple sources (e.g., reflux times in vs. room-temperature reactions in ) to identify reproducibility issues.
-
Data Tables :
Parameter Value/Technique Reference Boc Deprotection Agent 4M HCl/dioxane [6] HPLC Purity Threshold >95% (λ = 254 nm) [12] Stability (Lyophilized) >12 months at -20°C [16]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
